molecular formula C17H16ClN3O3 B11634226 (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone CAS No. 330467-93-1

(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11634226
CAS No.: 330467-93-1
M. Wt: 345.8 g/mol
InChI Key: QQZVTFHMHOZHAE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a synthetic small molecule featuring a methanone core substituted with two distinct aromatic groups: a 4-chlorophenyl moiety and a piperazine ring bearing a 4-nitrophenyl group.

Properties

CAS No.

330467-93-1

Molecular Formula

C17H16ClN3O3

Molecular Weight

345.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H16ClN3O3/c18-14-3-1-13(2-4-14)17(22)20-11-9-19(10-12-20)15-5-7-16(8-6-15)21(23)24/h1-8H,9-12H2

InChI Key

QQZVTFHMHOZHAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves the reaction of 4-chlorobenzoyl chloride with 4-nitrophenylpiperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Reduction: 1-(4-AMINOBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects on the Methanone Core

  • Chlorophenyl vs. Cyclohexyl: Replacing the 4-chlorophenyl group with cyclohexyl (as in Cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone) increases lipophilicity (logP 3.4 vs.
  • Chlorophenyl vs. Nitrophenyl: Compounds with a 4-nitrophenyl group on the methanone core (e.g., [4-(4-Fluoro-benzenesulfonyl)-piperazin-1-yl]-(4-nitro-phenyl)-methanone) exhibit stronger electron-withdrawing effects, which may influence binding to enzymes like acetylcholinesterase .

Piperazine Ring Modifications

  • Nitrophenyl vs. Trifluoromethylphenyl: The 4-nitrophenyl group on piperazine is a strong electron-withdrawing substituent, whereas 3-(trifluoromethyl)phenyl introduces both steric bulk and hydrophobic interactions, as seen in (4-Nitrophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone .
  • Sulfonyl Additions : Sulfonyl groups (e.g., 4-fluorophenylsulfonyl in ) enhance metabolic stability by resisting oxidative degradation, a common issue with piperazine-containing drugs.

Biological Activity

The compound (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone is C17H15ClN3O3C_{17}H_{15}ClN_3O_3. The structure features a piperazine ring substituted with a chlorophenyl and a nitrophenyl group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that piperazine derivatives, including (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.

CompoundTarget BacteriaMIC (µg/mL)
(4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanoneStaphylococcus aureus2.0
Related Piperazine DerivativeEnterococcus faecalis5.0

Antipsychotic Effects

Piperazine derivatives have been explored for their potential antipsychotic effects. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly dopamine and serotonin receptors . This modulation may contribute to their efficacy in treating conditions such as schizophrenia and bipolar disorder.

Antimalarial Activity

The compound also shows promise as an antimalarial agent. Research has demonstrated that certain piperazine derivatives possess activity against Plasmodium falciparum, the causative agent of malaria . The mechanism of action is believed to involve the inhibition of heme polymerization, a critical process in the survival of the parasite.

The biological activities of (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone are largely attributed to its ability to interact with various biological targets:

  • Dopamine Receptors: Compounds in this class may act as antagonists or partial agonists at D2 dopamine receptors, influencing mood and behavior.
  • Serotonin Receptors: Interaction with serotonin receptors can modulate anxiety and depressive symptoms.
  • Ion Channels: Some studies suggest that piperazine derivatives can affect ion channel activity, impacting cellular excitability and neurotransmission .

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial effectiveness of several piperazine derivatives against resistant bacterial strains. The findings indicated that (4-Chlorophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone exhibited superior activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent .
  • Psychiatric Applications : Clinical trials involving piperazine derivatives have shown promising results in reducing symptoms of psychosis in patients unresponsive to standard treatments. The modulation of neurotransmitter systems was identified as a key factor in these outcomes .

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